1,2-Chrysenediol, 5-methyl- 1,2-Chrysenediol, 5-methyl-
Brand Name: Vulcanchem
CAS No.: 192703-61-0
VCID: VC2452337
InChI: InChI=1S/C19H14O2/c1-11-10-12-4-2-3-5-13(12)14-6-7-16-15(18(11)14)8-9-17(20)19(16)21/h2-10,20-21H,1H3
SMILES: CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=C(C=C4)O)O
Molecular Formula: C19H14O2
Molecular Weight: 274.3 g/mol

1,2-Chrysenediol, 5-methyl-

CAS No.: 192703-61-0

Cat. No.: VC2452337

Molecular Formula: C19H14O2

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

1,2-Chrysenediol, 5-methyl- - 192703-61-0

Specification

CAS No. 192703-61-0
Molecular Formula C19H14O2
Molecular Weight 274.3 g/mol
IUPAC Name 5-methylchrysene-1,2-diol
Standard InChI InChI=1S/C19H14O2/c1-11-10-12-4-2-3-5-13(12)14-6-7-16-15(18(11)14)8-9-17(20)19(16)21/h2-10,20-21H,1H3
Standard InChI Key HWSXRBHBDLAFCA-UHFFFAOYSA-N
SMILES CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=C(C=C4)O)O
Canonical SMILES CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=C(C=C4)O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

1,2-Chrysenediol, 5-methyl- represents a dihydroxylated metabolite of 5-methylchrysene with hydroxyl groups positioned at the 1 and 2 positions of the chrysene ring system. The compound is formally recognized by several synonyms including 1,2-dihydro-1,2-dihydroxy-5-methylchrysene, trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene, and 5-methylchrysene-1,2-dihydrodiol . The compound's Chemical Abstracts Service (CAS) registry number is 67411-81-8, providing a unique identifier for this specific chemical structure . Structurally, it features a chrysene core (four fused benzene rings) with a methyl group at position 5 and hydroxyl groups at positions 1 and 2, creating a dihydrodiol configuration.

Physical and Chemical Properties

1,2-Chrysenediol, 5-methyl- possesses specific physicochemical properties that influence its environmental fate and biological interactions. The compound has a molecular formula of C19H16O2 with a precise molecular weight of 276.32900 g/mol . As a polycyclic aromatic hydrocarbon derivative, it exhibits a relatively high boiling point of 533.9°C at 760 mmHg, demonstrating its stability at elevated temperatures . The compound has a density of 1.328 g/cm³, and its physical state is typically characterized as a solid at room temperature .

The compound's flash point is recorded at 258.3°C, indicating its low volatility and combustibility . Additional relevant properties include a calculated partition coefficient (LogP) of 3.72250, suggesting moderate lipophilicity that facilitates membrane permeability and tissue distribution in biological systems . The polar surface area (PSA) is 40.46000, and the index of refraction is 1.768, providing further characterization of its physical properties .

Table 1. Physical and Chemical Properties of 1,2-Chrysenediol, 5-methyl-

PropertyValue
Molecular FormulaC19H16O2
Molecular Weight276.32900 g/mol
Density1.328 g/cm³
Boiling Point533.9°C at 760 mmHg
Flash Point258.3°C
Exact Mass276.11500
LogP3.72250
PSA40.46000
Index of Refraction1.768

Metabolic Formation and Biochemical Significance

Metabolic Pathway and Formation

1,2-Chrysenediol, 5-methyl- represents a critical intermediate in the metabolic activation of 5-methylchrysene, an environmental carcinogen found in tobacco smoke and fossil fuel byproducts. The formation of this compound occurs through a specific enzymatic pathway primarily involving cytochrome P450 enzymes. Research has demonstrated that this dihydrodiol is generated when 5-methylchrysene undergoes incubation with the 9000 × g supernatant from Aroclor-treated rat livers, indicating the involvement of induced microsomal enzymes in this biotransformation process .

Comparative Metabolism Studies

Comprehensive metabolic studies have revealed that 1,2-dihydro-1,2-dihydroxy-5-methylchrysene represents the predominant mutagenic metabolite among several others formed from 5-methylchrysene. Studies utilizing high-pressure liquid chromatography (HPLC) have identified nine distinct metabolic peaks (labeled A through I) from 5-methylchrysene, with significant mutagenic activity primarily observed in Peak E (identified as 1,2-dihydro-1,2-dihydroxy-5-methylchrysene) and to a lesser extent in Peak D (identified as 7,8-dihydro-7,8-dihydroxy-5-methylchrysene) .

Other metabolites generated in this pathway include 9,10-dihydro-9,10-dihydroxy-5-methylchrysene, 9-hydroxy-5-methylchrysene, 7-hydroxy-5-methylchrysene, 1-hydroxy-5-methylchrysene, and 5-hydroxymethylchrysene, none of which demonstrated comparable mutagenic activity to the 1,2-dihydrodiol . This differential activity highlights the specific structural requirements for mutagenicity, emphasizing the critical role of the 1,2-dihydrodiol configuration in the carcinogenic potential of 5-methylchrysene metabolites.

Mutagenic and Carcinogenic Mechanisms

Structure-Activity Relationships

Research examining the structural requirements for carcinogenicity among methylchrysenes has revealed that positions 1, 3, and 12 of 5-methylchrysene are particularly important in its metabolic activation, while positions 6, 7, 9, and 11 appear less involved in contributing to carcinogenic potential . This structure-activity relationship understanding helps explain why the 1,2-dihydrodiol emerges as the predominant mutagenic metabolite among the various dihydrodiols formed from 5-methylchrysene.

Studies with fluorinated derivatives of 5-methylchrysene have provided additional insights into the regional specificity of metabolic activation, further supporting the critical role of the 1,2-region in mutagenesis . These findings align with the "bay region theory" of PAH activation, which suggests that diol epoxides formed in the sterically hindered bay regions of PAHs demonstrate enhanced reactivity toward DNA, resulting in greater mutagenic and carcinogenic activity.

Analytical Methods for Detection

Chromatographic Techniques

High-pressure liquid chromatography (HPLC) represents the primary analytical method for detecting and quantifying 1,2-dihydro-1,2-dihydroxy-5-methylchrysene in metabolic studies. Researchers have successfully employed reverse-phase columns to resolve metabolites of 5-methylchrysene into distinct peaks, with the 1,2-dihydrodiol identified specifically as Peak E in chromatographic profiles . The absolute retention characteristics of this compound provide a reliable means for its identification in complex metabolic mixtures.

The HPLC methodology typically involves monitoring the eluate at wavelengths characteristic of PAH absorption (254-280 nm), allowing for sensitive detection of the dihydrodiol metabolites. When coupled with reference standards, this approach enables both qualitative identification and quantitative determination of 1,2-dihydro-1,2-dihydroxy-5-methylchrysene in biological samples . Additional confirmation can be achieved through the comparison of retention times with synthetic standards under standardized chromatographic conditions.

Spectroscopic Identification

Complementary to chromatographic separation, spectroscopic methods provide definitive structural confirmation of 1,2-dihydro-1,2-dihydroxy-5-methylchrysene. UV-visible spectroscopy yields characteristic absorption patterns reflecting the compound's conjugated aromatic system, while infrared spectroscopy can detect the distinctive hydroxyl functionalities at the 1,2-positions . More definitive structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the exact molecular architecture.

Mass spectrometric analysis of this compound reveals a molecular ion peak corresponding to its exact mass of 276.11500, with fragmentation patterns that reflect the dihydrodiol structure and the methyl substituent at position 5 . The combination of these analytical approaches ensures confident identification of 1,2-dihydro-1,2-dihydroxy-5-methylchrysene in both research settings and environmental monitoring applications.

Biological Interactions and Toxicological Significance

DNA Binding Properties

A critical aspect of the biological activity of 1,2-dihydro-1,2-dihydroxy-5-methylchrysene involves its further metabolism to diol epoxides capable of binding to DNA. Research has investigated the rates of hydrolysis in the absence and presence of DNA, as well as the relative extents of covalent DNA binding for dihydrodiol epoxides derived from 5-methylchrysene . These studies provide insight into the compound's potential for forming DNA adducts, which represent a primary mechanism for initiating carcinogenesis.

The trans-1,2-dihydroxy-anti-3,4-epoxy derivative (formed from 1,2-dihydro-1,2-dihydroxy-5-methylchrysene) has demonstrated specific hydrolysis kinetics, with a half-life of approximately 59 minutes at pH 7 and 37°C in the absence of DNA . This relatively slow hydrolysis rate, compared to some other dihydrodiol epoxides, potentially contributes to its biological potency by providing sufficient time for the compound to reach and react with cellular DNA before being deactivated through hydrolysis.

Environmental and Health Implications

The presence of 1,2-dihydro-1,2-dihydroxy-5-methylchrysene as a metabolite of environmental 5-methylchrysene raises important concerns for public health. 5-Methylchrysene itself has been identified as an environmental contaminant in tobacco smoke, fossil fuel combustion products, and certain food items subjected to smoking or high-temperature processing . The metabolic conversion to the 1,2-dihydrodiol and subsequent diol epoxide represents a bioactivation pathway that may contribute to the carcinogenic risk associated with exposure to these environmental sources.

Understanding the formation and properties of this dihydrodiol metabolite provides valuable insights for risk assessment related to PAH exposure. The identification of specific metabolic pathways and reactive intermediates allows for more precise determination of carcinogenic mechanisms and potentially informs strategies for intervention or prevention. Such knowledge may ultimately contribute to regulatory decisions regarding acceptable exposure limits for 5-methylchrysene and related PAHs in environmental and occupational settings.

Recent Research Developments

Advanced Metabolic Studies

Recent investigations have extended our understanding of the metabolic fate of 1,2-dihydro-1,2-dihydroxy-5-methylchrysene by examining its further transformation to ultimate carcinogenic forms. The stereoselective metabolism of this dihydrodiol to specific diol epoxide enantiomers has received particular attention, as the stereochemistry significantly influences DNA binding patterns and consequent mutagenic potential. These studies employ increasingly sophisticated analytical techniques to delineate the exact stereochemical features that confer biological reactivity.

Additionally, research has explored the enzyme systems responsible for the metabolic activation of this compound, focusing on specific cytochrome P450 isoforms that catalyze the critical epoxidation steps . Understanding the enzymatic basis for activation provides potential targets for chemopreventive strategies aimed at reducing the carcinogenic potential of environmental PAHs like 5-methylchrysene through selective enzyme inhibition or modulation.

Structure-Based Studies

Computational and crystallographic approaches have advanced our understanding of how 1,2-dihydro-1,2-dihydroxy-5-methylchrysene and its derivatives interact with biological macromolecules. Molecular modeling studies have examined the structural features that determine the compound's ability to fit within enzyme active sites or intercalate with DNA. These investigations provide atomistic insights into the molecular basis for the compound's biological activities and may inform the design of potential inhibitors or interceptors of its carcinogenic effects.

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